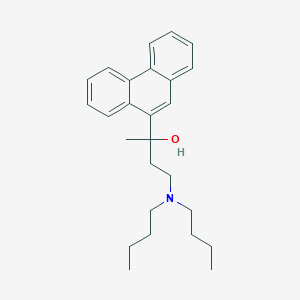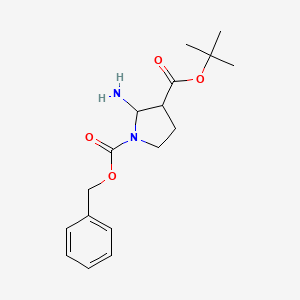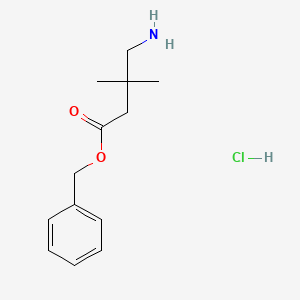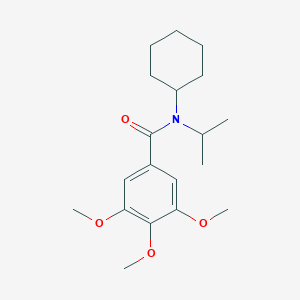
Benzamide, N-cyclohexyl-3,4,5-trimethoxy-N-(1-methylethyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzamide, N-cyclohexyl-3,4,5-trimethoxy-N-(1-methylethyl)- is a complex organic compound with the molecular formula C16H23NO4 This compound features a benzamide core substituted with cyclohexyl, trimethoxy, and isopropyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, N-cyclohexyl-3,4,5-trimethoxy-N-(1-methylethyl)- typically involves the reaction of 3,4,5-trimethoxybenzoyl chloride with cyclohexylamine under a nitrogen atmosphere. The reaction is carried out in chloroform (CHCl3) at reflux temperature for about 3 hours. After the reaction, the mixture is cooled, diluted with chloroform, and washed with 1 M aqueous hydrochloric acid (HCl) and saturated aqueous sodium bicarbonate (NaHCO3) to obtain the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity through advanced purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
Benzamide, N-cyclohexyl-3,4,5-trimethoxy-N-(1-methylethyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
科学的研究の応用
Benzamide, N-cyclohexyl-3,4,5-trimethoxy-N-(1-methylethyl)- has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antioxidant and antibacterial properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of Benzamide, N-cyclohexyl-3,4,5-trimethoxy-N-(1-methylethyl)- involves its interaction with specific molecular targets and pathways. The compound’s trimethoxy groups may contribute to its ability to scavenge free radicals and exhibit antioxidant activity. Additionally, its benzamide core can interact with various enzymes and receptors, potentially leading to therapeutic effects .
類似化合物との比較
Similar Compounds
3,4,5-Trimethoxybenzamide: Shares the trimethoxybenzamide core but lacks the cyclohexyl and isopropyl groups.
N-cyclohexyl-3,4,5-trimethoxybenzamide: Similar structure but without the isopropyl group.
3,4,5-Trimethoxybenzaldehyde: An aldehyde derivative used as an intermediate in the synthesis of various pharmaceuticals.
Uniqueness
Benzamide, N-cyclohexyl-3,4,5-trimethoxy-N-(1-methylethyl)- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of cyclohexyl and isopropyl groups enhances its stability and potential interactions with biological targets, making it a valuable compound for research and development.
特性
CAS番号 |
33522-74-6 |
|---|---|
分子式 |
C19H29NO4 |
分子量 |
335.4 g/mol |
IUPAC名 |
N-cyclohexyl-3,4,5-trimethoxy-N-propan-2-ylbenzamide |
InChI |
InChI=1S/C19H29NO4/c1-13(2)20(15-9-7-6-8-10-15)19(21)14-11-16(22-3)18(24-5)17(12-14)23-4/h11-13,15H,6-10H2,1-5H3 |
InChIキー |
DMHHIHKESDSTCW-UHFFFAOYSA-N |
正規SMILES |
CC(C)N(C1CCCCC1)C(=O)C2=CC(=C(C(=C2)OC)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


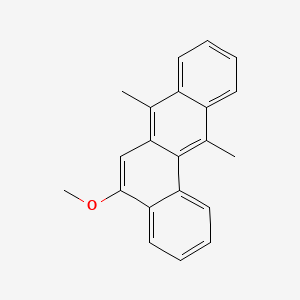
![Methyl 3-[3-[bis[2-(4-methylphenyl)sulfonyloxyethyl]amino]phenyl]propanoate](/img/structure/B14003714.png)
![4-(7-(tert-Butoxycarbonyl)-2,7-diazaspiro[3.5]nonan-2-yl)benzoic acid](/img/structure/B14003717.png)
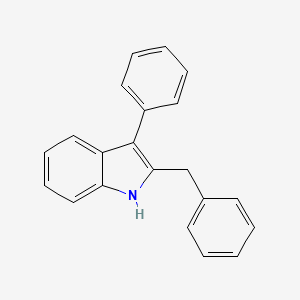
![4-[3-[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]propylsulfamoyl]benzenesulfonyl fluoride](/img/structure/B14003723.png)
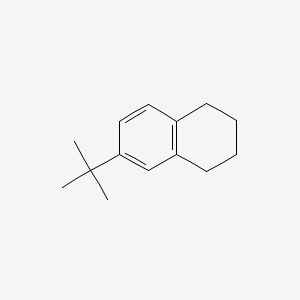
![5-Chloro-2-[(1e)-3,3-dimethyltriaz-1-en-1-yl]benzamide](/img/structure/B14003729.png)
![5-[(4-Methoxyphenyl)methyl]-6-prop-2-enyl-1,3-benzodioxole](/img/structure/B14003733.png)

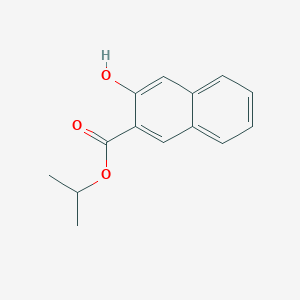
![(6-Phenylimidazo[2,1-b][1,3]thiazol-5-yl)methyl acetate](/img/structure/B14003756.png)
